molecular formula C8H7BrF2O B577555 1-Bromo-2-(difluoromethyl)-4-methoxybenzene CAS No. 1214329-81-3

1-Bromo-2-(difluoromethyl)-4-methoxybenzene

Cat. No.: B577555
CAS No.: 1214329-81-3
M. Wt: 237.044
InChI Key: RHSFDVRQELWSHQ-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-4-methoxybenzene is a chemical compound. It undergoes lithiation exclusively at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid .

Scientific Research Applications

Enantiopure Trioxadecalin Derived Liquid Crystals

This paper discusses the synthesis of chiral liquid crystals using β-C-aryl glycosides derived from 1-bromo-4-methoxybenzene and other compounds. The mesogenic properties of these liquid crystals are significantly influenced by the nature of the substituent on the phenyl ring (Bertini et al., 2003).

Sterically Protected Diphosphene and Fluorenylidenephosphine

This study involves the synthesis of diphosphene and fluorenylidenephosphine, using a novel bulky bromobenzene, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene. The research indicates electronic perturbations of the p-methoxy group in these systems (Toyota et al., 2003).

Selective Radical Cyclisation to Tetrahydrofuran Derivatives

This paper presents the catalyzed reduction of compounds including 1-bromo-4-methoxybenzene to produce high yields of tetrahydrofuran derivatives, highlighting an efficient synthesis method for these compounds (Esteves et al., 2007).

Arylation of β-methallyl Alcohol in Fragrance Synthesis

This research demonstrates the coupling of β-methallyl alcohol with 1-bromo-4-methoxybenzene, resulting in the production of valuable floral fragrances. The study highlights the potential application in the fragrance industry (Scrivanti et al., 2008).

Cleavage of Epoxides into Halohydrins

This study explores the ring opening of epoxides using 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene as a catalyst, yielding high yields of vicinal iodo and bromo alcohols. The method proves effective even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).

Photosubstitution of Methoxyphenyl Phosphates

This research details the photosubstitution of diethyl methoxyphenyl phosphate, leading to the production of various halogenated methoxybenzenes. It provides insights into the reaction mechanisms in acidic media and the formation of methoxybenzene through PO-Ar bond cleavage (Nakamura et al., 1993).

Bromochloromethoxybenzenes in Marine Troposphere

This study investigates the concentrations and origins of various halogenated anisoles, including bromochloromethoxybenzenes, in the marine troposphere. It provides evidence for both biogenic and anthropogenic sources of these compounds (Führer & Ballschmiter, 1998).

2-(1-Adamantyl)-4-bromoanisole Structure Analysis

This research provides a detailed analysis of the crystal structure of 2-(1-adamantyl)-4-bromo-1-methoxybenzene, highlighting intramolecular hydrogen bonds and C—H⋯π interactions. This study contributes to the understanding of molecular conformations and crystal packing (Cheng, 2008).

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethyl)-4-methoxybenzene is not specified in the search results. The mechanism of action of a chemical compound typically refers to its interactions at the molecular level, often with specific enzymes or other proteins in biological systems .

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSFDVRQELWSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673321
Record name 1-Bromo-2-(difluoromethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214329-81-3
Record name 1-Bromo-2-(difluoromethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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